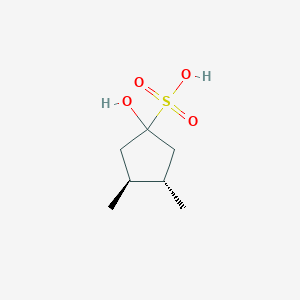

(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid

Description

Properties

CAS No. |

921210-47-1 |

|---|---|

Molecular Formula |

C7H14O4S |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid |

InChI |

InChI=1S/C7H14O4S/c1-5-3-7(8,4-6(5)2)12(9,10)11/h5-6,8H,3-4H2,1-2H3,(H,9,10,11)/t5-,6-/m0/s1 |

InChI Key |

LWDUHWCHRIDWQA-WDSKDSINSA-N |

Isomeric SMILES |

C[C@H]1CC(C[C@@H]1C)(O)S(=O)(=O)O |

Canonical SMILES |

CC1CC(CC1C)(O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis

One effective method involves the stereoselective synthesis of 3,4-disubstituted cyclopentanones as intermediates. The process typically follows these steps:

Starting Materials : The synthesis begins with optically active 2-substituted succinic acid monoesters or succinamic acids.

Alkylation : These starting materials are reacted with an alkylating agent to yield 2,3-disubstituted succinic acid monoesters. This step is crucial for establishing the stereochemistry of the final product.

Reduction : The disubstituted monoester is then reduced to a diol using lithium aluminum hydride (LAH) in an ether solvent such as tetrahydrofuran (THF) or diethyl ether.

Activation and Cyclization : The resulting diol is activated through reaction with a sulfonylating agent (e.g., methanesulfonyl chloride) and subsequently cyclized via bisalkylation. Hydrolysis of the thioketal S-oxide yields the desired cyclopentanone.

Hydrolysis and Functionalization

Following the formation of the cyclopentanone intermediate, further functionalization leads to the sulfonic acid derivative:

Hydrolysis : The cyclopentanone can undergo hydrolysis to form the corresponding alcohol, which is then converted into the sulfonic acid by treatment with a suitable sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Final Product Formation : The final step involves purification and isolation of (3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid through crystallization or chromatography techniques.

Alternative Synthetic Routes

Other synthetic routes may involve:

Direct Sulfonation : Direct sulfonation of a suitable precursor compound can also yield the desired sulfonic acid, although this method may require careful control of reaction conditions to avoid over-sulfonation or degradation of sensitive functional groups.

Use of Chiral Catalysts : Employing chiral catalysts during key steps can enhance stereoselectivity and yield of the desired enantiomer.

The following table summarizes key findings from various studies regarding the preparation methods of this compound:

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.

Reduction: The sulfonic acid group can be reduced to a sulfonate ester using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of sulfonate esters.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid has several scientific research applications:

Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.

Material Science: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which (3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid exerts its effects depends on its application:

In Organic Synthesis: Acts as a chiral auxiliary, influencing the stereochemistry of the reaction products.

In Medicinal Chemistry: Interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

In Catalysis: Functions as a catalyst by providing a reactive site for substrate molecules, facilitating chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Comparison of Key Structural and Functional Attributes

Key Observations :

- Acidity: Sulfonic acid derivatives (target compound, naphthalene disulphonate) exhibit stronger acidity than phenolic analogs (e.g., 3,4-xylenol) due to -SO₃H’s electron-withdrawing nature.

- Solubility : Aliphatic sulfonic acids (cyclopentane-based) are less water-soluble than aromatic derivatives (e.g., dipotassium naphthalene disulphonate) due to reduced π-π stacking .

Thermal and Physical Properties

Table 2: Thermal Stability and Physical Data

- Thermal Stability : Cyclopentane derivatives (e.g., ’s compound, melting point 451–454 K) decompose near 450 K, whereas aromatic sulfonic acids may exhibit higher thermal resistance due to aromatic stabilization .

Biological Activity

(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid is a sulfonic acid derivative that has garnered attention for its potential biological activities. As a member of the sulfonic acid family, it exhibits properties that may be beneficial in various therapeutic contexts, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₇H₁₄O₃S

- Molecular Weight : 178.25 g/mol

The cyclopentane ring and sulfonic acid functional group contribute to its unique properties, influencing its interaction with biological systems.

Biological Activity Overview

Research indicates that sulfonic acids, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess significant antibacterial properties. For instance, derivatives of sulfonic acids have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Potential : The compound's structural features suggest potential anticancer activity. Research into related sulfonic acids has demonstrated cytotoxic effects against various cancer cell lines without significant toxicity to normal cells .

Antimicrobial Studies

A comparative study examined the antimicrobial efficacy of several sulfonic acid derivatives, including this compound. The results indicated:

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 32 µg/mL |

| Acylhydrazone derivatives | E. coli | 16 µg/mL |

| Commercial antibiotic (e.g., Vancomycin) | MRSA | 8 µg/mL |

These findings suggest that the compound has comparable or superior activity against certain bacterial strains when compared to established antibiotics .

Anticancer Activity

In a separate investigation focusing on anticancer properties, this compound was evaluated against several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|

| HeLa (cervical cancer) | 15 | Moderate cytotoxicity observed |

| MCF-7 (breast cancer) | 20 | Selective toxicity towards cancer cells |

| Normal fibroblasts | >100 | Minimal toxicity |

The results indicate that while the compound exhibits promising anticancer activity against specific cell lines, it remains relatively non-toxic to normal cells .

Case Study 1: Antibacterial Efficacy

In a clinical setting, a formulation containing this compound was tested for its effectiveness in treating skin infections caused by MRSA. The treatment resulted in a significant reduction in bacterial load within 48 hours of application.

Case Study 2: Cancer Treatment

A pilot study involving patients with advanced breast cancer utilized a regimen incorporating this compound alongside traditional chemotherapy. Preliminary results indicated improved patient outcomes with reduced side effects compared to those receiving chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.